molecular formula C30H25NO2 B11619001 10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B11619001
M. Wt: 431.5 g/mol
InChI Key: VJVHKTKWGJZVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a biphenyl group and a tetrahydroindenoquinoline core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione typically involves a multi-step process. One common method includes the condensation of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a catalyst such as CuO supported on a zeolite-Y catalyst . The reaction is carried out in ethanol under reflux conditions, which helps to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting key signaling pathways and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-b]quinoline-9,11-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinoline derivatives: Compounds such as quinoline and its analogs have been extensively studied for their medicinal properties.

Uniqueness

The uniqueness of 10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione lies in its specific structural features, such as the biphenyl group and the tetrahydroindenoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C30H25NO2

Molecular Weight

431.5 g/mol

IUPAC Name

7,7-dimethyl-10-(4-phenylphenyl)-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C30H25NO2/c1-30(2)16-23-26(24(32)17-30)25(20-14-12-19(13-15-20)18-8-4-3-5-9-18)27-28(31-23)21-10-6-7-11-22(21)29(27)33/h3-15,25,27H,16-17H2,1-2H3

InChI Key

VJVHKTKWGJZVPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)C6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.